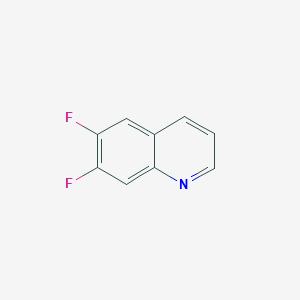

6,7-Difluoroquinoline

説明

6,7-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.

Synthetic Routes and Reaction Conditions:

Cyclization and Cycloaddition Reactions: One common method involves the cyclization of 4,5-difluoro-2-nitrobenzoic acid to form this compound.

Direct Fluorination: Another approach is the direct fluorination of quinoline derivatives.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Types of Reactions:

Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the fluorine atoms are replaced by nucleophiles such as methoxide ions.

Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, forming various derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in liquid ammonia at low temperatures (218–240 K) is commonly used.

Cross-Coupling Reactions: Palladium catalysts and organometallic reagents are typically employed.

Major Products:

- 6-Fluoro-7-methoxyquinoline

- 6-Methoxy-7-fluoroquinoline

科学的研究の応用

Medicinal Chemistry

6,7-Difluoroquinoline is primarily recognized for its role in developing antibacterial , antineoplastic , and antiviral agents . The incorporation of fluorine atoms at the 6 and 7 positions enhances the compound's biological activity, making it a valuable scaffold for drug design.

Case Studies in Antibacterial Activity

- Fluoroquinolone Derivatives : Research has shown that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains. For instance, studies have highlighted the efficacy of these derivatives in inhibiting bacterial type II topoisomerases, which are crucial for bacterial DNA replication .

- Prulifloxacin : This potent antibacterial agent incorporates the this compound moiety within its structure. It demonstrates enhanced pharmacokinetic properties and a broad spectrum of activity against various pathogens .

Agriculture

In agriculture, derivatives of this compound are utilized as agrochemicals . Their biological activity allows them to act as effective pesticides or herbicides, contributing to crop protection against various pathogens and pests.

Material Science

The compound is also explored in material science , particularly in the synthesis of liquid crystals and dyes . These applications leverage the unique photophysical properties of fluorinated compounds, which can enhance light absorption and emission characteristics.

Photophysical Properties

Certain derivatives of this compound exhibit photoluminescence properties when dissolved in solvents like acetonitrile. This characteristic opens avenues for developing fluorescent probes or sensors used in various analytical applications.

Synthetic Routes

- Cyclization Reactions : One common method for synthesizing this compound involves cyclizing 4,5-difluoro-2-nitrobenzoic acid under controlled conditions to achieve high yield and purity.

- Direct Fluorination : Another approach includes the direct fluorination of quinoline derivatives to introduce fluorine atoms at the desired positions.

Reactivity

The compound undergoes various chemical reactions:

- Nucleophilic Substitution : In nucleophilic substitution reactions, fluorine atoms can be replaced by nucleophiles such as methoxide ions.

- Cross-Coupling Reactions : It can also participate in cross-coupling reactions using palladium catalysts to form diverse derivatives with different functional groups.

Comparison with Other Compounds

The unique positioning of fluorine atoms at the 6 and 7 positions distinguishes this compound from other fluorinated quinolines. This specific arrangement enhances its reactivity and biological activity compared to similar compounds such as:

| Compound Name | Position of Fluorine | Biological Activity |

|---|---|---|

| 5,6,7,8-Tetrafluoroquinoline | 5, 6, 7, 8 | Antibacterial |

| 5,6,8-Trifluoroquinoline | 5, 6, 8 | Antiviral |

| 5,7-Difluoroquinoline | 5, 7 | Anticancer |

作用機序

The mechanism of action of 6,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective inhibition of target enzymes. This mechanism is particularly relevant in the development of antibacterial agents, where this compound derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

類似化合物との比較

- 5,6,7,8-Tetrafluoroquinoline

- 5,6,8-Trifluoroquinoline

- 5,7-Difluoroquinoline

- 5,7,8-Trifluoro-2-phenylquinoline

- 5,7,8-Trifluoro-6-trifluoromethylquinoline

Uniqueness: 6,7-Difluoroquinoline is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the quinoline ring. This specific arrangement enhances its chemical reactivity and biological activity compared to other fluorinated quinolines. The unique properties of this compound make it a valuable compound in various scientific and industrial applications .

生物活性

6,7-Difluoroquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound belongs to the fluoroquinolone class of compounds, which are characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria. The introduction of fluorine atoms at positions 6 and 7 enhances the compound's lipophilicity and bioavailability, which can lead to improved antibacterial activity compared to non-fluorinated analogs .

Antibacterial Activity

The antibacterial properties of this compound have been extensively studied. It has shown significant activity against a range of gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been documented, demonstrating its effectiveness as an antibacterial agent.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Acinetobacter baumannii | 2 |

| Klebsiella pneumoniae | 16 |

These results indicate that this compound exhibits potent antibacterial activity, particularly against multidrug-resistant strains .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Research indicates that this compound can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The cytotoxicity is attributed to its ability to interfere with DNA synthesis and promote apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HT29 | 15 |

| PC3 | 12 |

The IC50 values suggest that this compound has comparable or superior activity to traditional chemotherapeutic agents like cisplatin .

Case Studies

- In vitro Studies : A study conducted on Staphylococcus aureus demonstrated that the addition of this compound significantly reduced bacterial load in treated cultures compared to controls. This study utilized a twofold agar dilution method to determine MICs and confirmed the compound's effectiveness against resistant strains .

- Animal Models : In vivo studies using murine models showed that administration of this compound led to a marked reduction in tumor size in xenograft models of breast cancer. The compound was administered intraperitoneally at varying doses, leading to significant tumor regression without noticeable toxicity .

特性

IUPAC Name |

6,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDIQDVSYHYORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925995 | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127827-50-3 | |

| Record name | Quinoline, 6,7-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 6,7-difluoroquinoline moiety in medicinal chemistry?

A1: The this compound scaffold serves as a versatile building block in the synthesis of various biologically active compounds. Specifically, it is a key structural feature in certain quinolone antibiotics. [, ] For instance, prulifloxacin (NM441), a potent antibacterial agent, incorporates this moiety within its structure. []

Q2: How does the introduction of fluorine atoms at the 6 and 7 positions of the quinoline ring influence the properties of the resulting compounds?

A2: The incorporation of fluorine atoms significantly impacts the molecule's properties in several ways. Firstly, it can enhance lipophilicity, potentially improving cell membrane permeability. [] Secondly, fluorine substitution can modulate electronic properties, thereby affecting binding affinity to target sites. This is evident in the development of 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives, which exhibited potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including resistant strains. []

Q3: Are there any studies exploring the photophysical properties of this compound derivatives?

A3: Yes, research indicates that certain this compound derivatives, specifically those containing styryl substituents, display photoluminescence in acetonitrile solutions. [] This finding suggests potential applications in materials science, such as the development of fluorescent probes or sensors.

Q4: Can you provide an example of a synthetic route employed to access this compound-containing compounds?

A4: A key intermediate in the synthesis of prulifloxacin (NM441) is ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate. [] A practical synthesis of this intermediate involves a crucial chlorination step followed by deacetylation and intramolecular cyclization. [] This exemplifies the synthetic strategies employed to construct these complex molecules.

Q5: Have any enantioselective syntheses been reported for chiral this compound derivatives?

A5: Yes, research highlights the development of enantioselective synthetic routes for specific this compound derivatives. For example, the enantiomers of a potent antibacterial compound were prepared through optical resolution using high-performance liquid chromatography (HPLC). This approach enabled the isolation of individual enantiomers, allowing for the investigation of their specific biological activities. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。